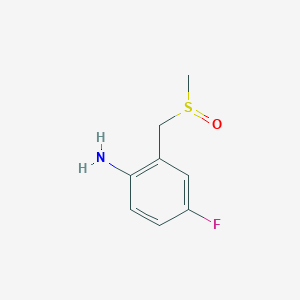

4-Fluoro-2-(methanesulfinylmethyl)aniline

Description

4-Fluoro-2-(methanesulfinylmethyl)aniline (C₈H₉FNO₂S, MW = 202.23 g/mol) is a fluorinated aniline derivative featuring a methanesulfinylmethyl (–CH₂S(O)CH₃) substituent at the 2-position of the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. Its sulfinyl group enhances polarity and enables participation in hydrogen bonding, which influences reactivity and solubility .

Properties

IUPAC Name |

4-fluoro-2-(methylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHALUXFRQOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-2-(methanesulfinylmethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula C8H10FNO2S, is characterized by the presence of a fluorine atom and a methanesulfinylmethyl group attached to an aniline structure. This unique configuration may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with methanesulfonyl chloride under basic conditions. The following reaction scheme outlines this process:

- Starting Material : 4-Fluoro-2-methylaniline

- Reagent : Methanesulfonyl chloride

- Catalyst : Base (e.g., triethylamine)

- Reaction Conditions : Stirring at room temperature followed by purification via crystallization or chromatography.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit the growth of human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Antimicrobial Properties

The antimicrobial activity of this compound has also been assessed. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may function by inhibiting specific enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at high concentrations, the compound can exhibit cytotoxic effects on normal human cells, necessitating further studies to define its therapeutic window and safety margins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-fluoro-2-(methanesulfinylmethyl)aniline and related compounds:

Substituent Effects:

- Methanesulfinylmethyl (–CH₂S(O)CH₃): The sulfinyl group is polar and can act as a weak electron-withdrawing group, directing electrophilic substitution to specific positions. It enhances solubility in polar solvents and participates in hydrogen bonding .

- Trifluoromethoxy (–OCF₃): Strongly electron-withdrawing, increasing resistance to metabolic degradation in agrochemicals .

- Phenylethynyl (–C≡CPh): Introduces steric bulk and π-conjugation, useful in materials science .

- Oxadiazole-pyridine: Enhances antifungal activity due to heterocyclic electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.